molecular formula C17H18O4 B578686 2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone CAS No. 1234015-61-2

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Cat. No. B578686
M. Wt: 286.327
InChI Key: RSNLDCUXHLFIRF-UHFFFAOYSA-N
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Description

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone, also known as 1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone, is a research chemical . It has a molecular weight of 286.32 and a molecular formula of C17H18O4 .


Molecular Structure Analysis

The molecular structure of 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone includes 21 heavy atoms and 12 aromatic heavy atoms . The compound has a molar refractivity of 80.6 and a topological polar surface area of 44.76 Ų .


Physical And Chemical Properties Analysis

2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone is a solid compound . It has a predicted boiling point of 429.9±35.0 . The compound has a LogP value of 3.48540, indicating its lipophilicity . It also has a water solubility of 0.0829 mg/ml .

Scientific Research Applications

Paeonol Derivatives and Pharmacological Activities

Paeonol, a structurally related compound, and its derivatives have been extensively studied for their broad pharmacological activities. Paeonol itself, 2-hydroxy-4-methoxy acetophenone, shows significant antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. The modification of paeonol's structure, including methoxylation and benzyloxy modifications, could potentially enhance these activities, making derivatives of interest for new pharmacological applications (Wang et al., 2020).

Selective Production of Acetophenone

Acetophenone, a key component in the molecular structure of interest, is produced through several methods, including the oxidation of ethylbenzene. This compound finds applications in alcohol, aldehydes, resins, esters, fragrances, and pharmaceuticals. Understanding the selective production methods of acetophenone can provide insights into the industrial relevance of related compounds (Nandanwar et al., 2021).

Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants, including those related to acetophenone derivatives, highlights the environmental application of these compounds. Enzymes in the presence of redox mediators can enhance the degradation efficiency of recalcitrant compounds, suggesting potential applications in bioremediation and pollution control (Husain & Husain, 2007).

Safety And Hazards

The safety data sheet for 2’-Methoxy-6’-(4-methoxybenzyloxy)acetophenone indicates that it has a signal word of “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

1-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-12(18)17-15(20-3)5-4-6-16(17)21-11-13-7-9-14(19-2)10-8-13/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNLDCUXHLFIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2=CC=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-6'-(4-methoxybenzyloxy)acetophenone

Synthesis routes and methods I

Procedure details

A flask is charged with 1-(2-hydroxy-6-methoxyphenyl)ethanone (30 g, 180.5 mmol), potassium carbonate, (49.9 g, 361 mmol), sodium iodide (2.68 g, 18.1 mmol), and 4-methoxybenzylchloride (27.0 mL, 198.6 mmol) in THF and the mixture is heated to reflux overnight. The mixture is cooled to room temperature, diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine and dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by silica gel chromatography with an eluent of ethyl acetate/hexanes to give 32.51 g (57%) of the desired product as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
49.9 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

1-(2-Hydroxy-6-methoxyphenyl)ethanone (1300 g, 7.82 mol) and dimethylformamide (10.4 L) are added to a 22 L flask and stirred to obtain a solution. Potassium carbonate (2700 g, 19.54 mol) is added in portions, then stirred for at least 30 min. Using an addition funnel, 4-methoxybenzyl chloride (14700 g, 9.39 mol) is added dropwise over 2.5 h to the mixture while maintaining the temperature <30° C. The reaction mixture is warmed to 35° C. and that temperature is held for 12 h. The reaction conversion is monitored by HPLC and deemed complete after 13 h at 35° C. The slurry is filtered and the resulting solids washed with dimethylformamide (1 L). Extractive work-up of the filtrate with ethyl acetate and water, followed by concentration, provided a waxy yellow solid. To the waxy yellow solid is added methyl t-butyl ether (2.6 L). The resulting slurry is agitated. The now free flowing slurry is filtered and washed with methyl t-butyl ether (1 L). The white solid is vacuum dried yielding 1539 grams (69%) of the title compound. mp 105-107° C.
Quantity
1300 g
Type
reactant
Reaction Step One
Quantity
10.4 L
Type
reactant
Reaction Step One
Quantity
2700 g
Type
reactant
Reaction Step Two
Quantity
14700 g
Type
reactant
Reaction Step Three
Quantity
2.6 L
Type
solvent
Reaction Step Four
Yield
69%

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